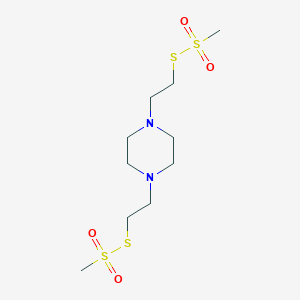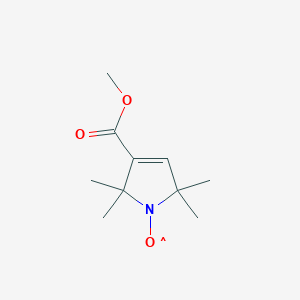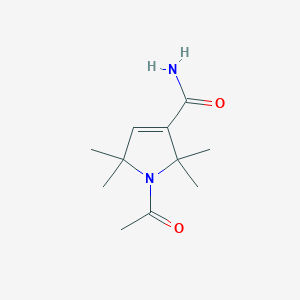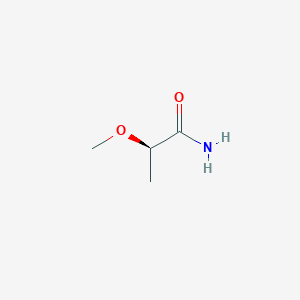
4-Hydroxy-4'-(trimethylacetoxy)benzophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone involves several steps, including acetylation, demethylation, and sulfonation processes. The experimental conditions such as material ratios, reaction temperature, and reaction time play crucial roles in optimizing the synthesis process. For instance, proper conditions for acetylation reaction have been identified, highlighting the importance of controlling temperature and reaction time to achieve high yields and purity of the compound (Jin Ning-ren, 2011).
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone has been studied through vibrational assignment (FT-IR and Raman) in conjunction with computational results. Conformational analysis has shown barrier heights associated with dihedral and hydroxyl rotations, indicating the structural complexity of the molecule. The enthalpy formation at different temperatures provides insights into the stability of the compound (R. Viana et al., 2013).
Chemical Reactions and Properties
4-Hydroxy-4'-(trimethylacetoxy)benzophenone undergoes various chemical reactions that highlight its reactivity and potential for forming complex molecules. For instance, the photochemical reaction with benzophenone has been studied, showing the formation of specific compounds through cycloaddition processes (T. Tokumitsu, Takayuki Hayashi, 1980). These studies contribute to understanding the chemical behavior of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone under various conditions.
Physical Properties Analysis
The physical properties of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone, such as solvatochromic shifts in different solvents, have been extensively studied. Theoretical and experimental methods have been used to investigate its UV spectroscopic behavior, revealing the impact of solvent polarity and hydrogen bonding on its spectral properties. This analysis helps in understanding the interactions of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone with different environments (S. Blanco, E. Gasull, F. H. Ferretti, 2003).
Chemical Properties Analysis
The chemical properties of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone, including its reactivity towards various chemical agents and conditions, have been characterized through comprehensive studies. The formation of estrogenic products from benzophenone after exposure to sunlight highlights the potential photochemical transformations and environmental implications of this compound (Tomohiro Hayashi et al., 2006). Understanding these chemical properties is essential for assessing the compound's behavior in different contexts and its potential applications.
Applications De Recherche Scientifique
Pharmaceutical Applications :
- Benzophenone analogues like 4-hydroxy benzophenones exhibit significant bacterial growth inhibition, making them promising pharmaceutical agents (Ranganatha et al., 2014).
Environmental and Health Implications :
- Upon exposure to light, benzophenone can transform into estrogenic photoproducts, with 4-hydroxyBP being notably potent in promoting estrogen receptor-mediated transcription and uterotrophic activity (Hayashi et al., 2006).
- Certain benzophenone derivatives can pass through the placental barrier to amniotic fluid and fetal blood, posing potential risks to fetal development (Krause et al., 2018).
Material Science and Environmental Applications :
- Benzophenone derivatives in cotton fabrics demonstrate strong antibacterial activity and potential for pesticide degradation under UV irradiation, useful in the development of functional textiles (Hong & Sun, 2008).
- Tertiary amine-functionalized adsorption resins effectively remove benzophenone-4 from water, offering an environmentally friendly solution for pollution removal (Zhou et al., 2018).
Cancer Therapy :
- Some benzophenones exhibit antimitotic and vascular disrupting properties, suggesting potential applications in cancer therapy (Chang et al., 2014).
Propriétés
IUPAC Name |
[4-(4-hydroxybenzoyl)phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2,3)17(21)22-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBBNJZVDXSJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400024 | |
| Record name | 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4'-(trimethylacetoxy)benzophenone | |
CAS RN |
114031-67-3 | |
| Record name | 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)




